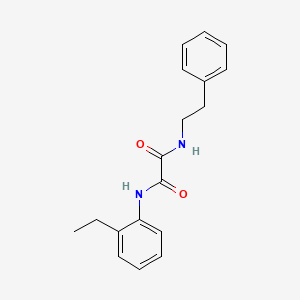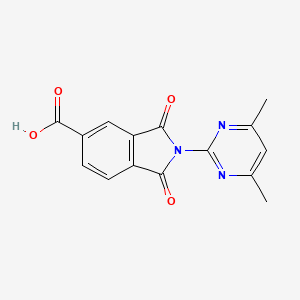![molecular formula C18H19NOS B5117458 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, also known as NATD, is a novel spirocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. It has a unique chemical structure that makes it a promising candidate for drug development, as well as for other scientific research purposes.
Mecanismo De Acción
The mechanism of action of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways that are involved in inflammation and disease. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
Studies have shown that 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one has various biochemical and physiological effects, including anti-inflammatory and analgesic effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one for lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Its synthesis method is relatively straightforward, and it has been found to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, including:
1. Further studies on its mechanism of action, which could help to identify new targets for drug development.
2. Studies on its pharmacokinetics and pharmacodynamics, which could help to optimize its dosing and efficacy.
3. Studies on its potential applications in different disease models, such as cancer, neurodegenerative diseases, and autoimmune diseases.
4. Studies on its interactions with other drugs and compounds, which could help to identify potential drug-drug interactions and improve its safety profile.
5. Development of new synthetic methods for 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, which could help to improve its yield and purity.
In conclusion, 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one is a novel spirocyclic compound that has shown promise in various scientific research applications. Its unique chemical structure and potential applications in drug development, biochemistry, and pharmacology make it an interesting topic for further research.
Métodos De Síntesis
The synthesis of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one involves a multi-step process that starts with the reaction of 2-naphthol with 1,2-epoxyoctane to form a naphthalene derivative. This is followed by the reaction of the naphthalene derivative with thioacetic acid to form the thioester intermediate. Finally, the thioester intermediate is reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one.
Aplicaciones Científicas De Investigación
4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one has shown promise in various scientific research applications, including drug development, biochemistry, and pharmacology. It has been found to have potential as an anti-inflammatory agent, as well as an inhibitor of certain enzymes that are implicated in various diseases.
Propiedades
IUPAC Name |
4-naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-17-13-21-18(10-4-1-5-11-18)19(17)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFVHPAYEFZLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(=O)CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)

![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)
![5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)

![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)
